2-(methylthio)-6-phenylpyrimidin-4(3H)-one
Overview
Description
2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a chemical compound with the molecular formula C5H6N2OS . It is used for research and development purposes .
Synthesis Analysis
A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized in good yields by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . Their structures were confirmed by elemental analysis, IR, and 1H NMR spectra .Molecular Structure Analysis
The structural characterization of similar compounds was performed by single-crystal X-ray analysis . The central portion of the molecule is planar .Chemical Reactions Analysis
The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .Scientific Research Applications
Heteroatom Rearrangements
Research indicates that compounds like 2-(methylthio)-6-phenylpyrimidin-4(3H)-one are involved in heteroatom rearrangements. For instance, related compounds undergo rearrangements in reactions with carboxylic acids, yielding various cyclic and chain compounds. This demonstrates their potential utility in organic synthesis and the study of chemical reactions (Yokoyama et al., 1987).
Cyclopalladation Studies
Cyclopalladation studies of phenylpyrimidines, closely related to this compound, have been conducted. These studies provide insights into the molecular structures of these compounds and their potential applications in organometallic chemistry (Caygill et al., 1990).
Synthesis of Fused Pyrimidines
The synthesis of new fused pyrimidines using 2-methylthiopyrimidines has been explored. These reactions lead to a variety of pyrimidine derivatives, indicating the versatility of these compounds in synthesizing heterocyclic structures (El-Reedy et al., 1989).
Chemopreventive Potential
A derivative of this compound has been evaluated for its chemopreventive potential in oral carcinogenesis models. This highlights the possible therapeutic applications of these compounds in cancer prevention and treatment (Thanusu et al., 2011).
Fluorescence Properties and Metal Ion Sensing
The fluorescence properties of certain phenylpyrimidin-2(1H)-ones and their efficiency in sensing zinc ions have been studied. This suggests potential applications in the development of fluorescent sensors and in the field of analytical chemistry (Wu et al., 2008).
Immunomodulatory Agent Studies
2-Amino-6-phenylpyrimidin-4(3H)-ones, similar to this compound, have been studied as part of the chemistry of immunomodulatory agents. These studies include examining their chemical behavior under various conditions, suggesting their role in medicinal chemistry (Stevens et al., 1995).
Biofilm Inhibition Studies
Novel quinazolinonyl aminopyrimidine derivatives, related to this compound, have been synthesized and tested for their ability to inhibit biofilm formation. This highlights the potential of these compounds in addressing bacterial resistance and infection control (Rasapalli et al., 2020).
GSK-3β Inhibitors with Antidepressant Activity
Pyrimidin-4-one-1,2,3-triazole conjugates, including derivatives of this compound, have been evaluated as inhibitors of glycogen synthase kinase-3β. These compounds have shown promising antidepressant activities, suggesting their potential use in treating neurological disorders (Khan et al., 2016).
Mechanism of Action
While the specific mechanism of action for 2-(methylthio)-6-phenylpyrimidin-4(3H)-one is not available, similar compounds such as 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one have been found to inhibit specific targets such as the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(methylthio)-6-phenylpyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound has been observed to bind with certain proteins that are involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in mammalian cells, this compound has been reported to affect the expression of genes involved in the oxidative stress response, leading to enhanced cellular protection against oxidative damage . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, this compound has been found to inhibit the activity of certain enzymes involved in the oxidative stress response, thereby reducing the production of reactive oxygen species . Additionally, this compound can activate or inhibit signaling pathways by binding to cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert protective effects against oxidative stress by enhancing the activity of antioxidant enzymes . At higher doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence the pentose phosphate pathway, a crucial metabolic pathway involved in the production of NADPH and ribose-5-phosphate . By modulating the activity of enzymes in this pathway, this compound can affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the precise mechanisms through which this compound exerts its biochemical effects.
Properties
IUPAC Name |
2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZOQNANLSNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286935 | |
Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56035-29-1 | |
Record name | 56035-29-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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